Trequinsin hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZZBVPTHVXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79855-88-2 (Parent) | |
| Record name | Trequinsin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045806 | |
| Record name | Trequinsin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78416-81-6 | |
| Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trequinsin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trequinsin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trequinsin Hydrochloride's Effect on cGMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of Trequinsin (B1217036) hydrochloride on the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). It details the compound's mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Core Mechanism of Action
Trequinsin hydrochloride is an exceptionally potent, cell-permeable small molecule inhibitor of phosphodiesterase 3 (PDE3), also known as the cGMP-inhibited phosphodiesterase.[1][2] Its primary mechanism involves the direct inhibition of the PDE3 enzyme, which is responsible for the hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP). However, a significant and functionally important consequence of its action is the elevation of intracellular cGMP levels.[1][3][4]
The precise mechanism by which a PDE3 inhibitor elevates cGMP is multifaceted and may be cell-type specific:
-
Direct PDE Inhibition: While PDE3 primarily targets cAMP for degradation, its activity is allosterically inhibited by cGMP. Trequinsin directly blocks the catalytic site of PDE3, preventing cAMP hydrolysis.
-
Observed cGMP Increase: Despite its classification as a cAMP-preferring PDE inhibitor, experimental evidence, particularly in human sperm, demonstrates that this compound treatment leads to a significant increase in intracellular cGMP, while cAMP levels remain unchanged.[3][4] This suggests a more complex mechanism than simple PDE3 inhibition alone. The elevation of cGMP is a key factor in the compound's physiological effects, including the enhancement of sperm motility.[3][5][6]
-
Potential for Efflux Inhibition: Some studies on related compounds suggest that certain PDE inhibitors may also block the cellular efflux of cGMP, mediated by multidrug resistance proteins (MRPs), leading to its intracellular accumulation.[7] While not definitively shown for Trequinsin in the available literature, this remains a plausible contributing mechanism.
dot
Caption: Trequinsin's primary action as a direct inhibitor of the PDE3 enzyme.
Quantitative Data Summary
This compound's potency has been quantified in various assays. The following table summarizes key inhibitory and effective concentrations.
| Parameter | Value | Cell/Enzyme System | Reference |
| PDE3 Inhibition (IC₅₀) | 250 - 300 pM | cGMP-inhibited phosphodiesterase | [1][2] |
| Platelet Aggregation Inhibition (IC₅₀) | 50 pM | Arachidonic acid-induced (human) | [1][2] |
| Intracellular Ca²⁺ Increase (EC₅₀) | 6.4 µM | Human Sperm | [3] |
Experimental Protocols
The determination of this compound's effect on cGMP involves specific and sensitive measurement techniques.
3.1. Measurement of Intracellular cGMP Levels
A common method to quantify changes in intracellular cGMP is through competitive immunoassays (such as ELISA) or, as cited in key studies, by high-performance liquid chromatography (HPLC).[3][4]
Protocol Outline (Based on HPLC Method):
-
Cell Preparation: Prepare cell suspensions (e.g., human sperm) in an appropriate buffer and divide into control and treatment groups.
-
Incubation: Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period at 37°C. A positive control, such as the non-specific PDE inhibitor IBMX, is often included.[3]
-
Lysis and Extraction: Terminate the reaction by adding a cold stop solution (e.g., ethanol (B145695) or trichloroacetic acid) to lyse the cells and precipitate proteins.
-
Centrifugation: Pellet the cellular debris by centrifugation at high speed.
-
Sample Preparation: Collect the supernatant containing the cyclic nucleotides. The sample may require derivatization or concentration depending on the detection method.
-
HPLC Analysis: Inject the prepared sample into a reverse-phase HPLC system (RP-HPLC).
-
Detection and Quantification: Use a UV detector to identify and quantify the cGMP peak based on its retention time and peak area compared to a known cGMP standard curve. The results are typically normalized to cell number or protein concentration.
dot
Caption: Experimental workflow for measuring intracellular cGMP via HPLC.
3.2. PDE3 Inhibition Assay
To determine the IC₅₀ value, a phosphodiesterase activity assay is performed.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing a known amount of purified PDE3 enzyme, the substrate ([³H]-cAMP), and varying concentrations of this compound.
-
Incubation: Allow the reaction to proceed for a set time at 30-37°C.
-
Termination: Stop the reaction, often by boiling.
-
Conversion: Add snake venom nucleotidase, which converts the product ([³H]-AMP) into [³H]-adenosine.
-
Separation: Separate the charged substrate ([³H]-cAMP) from the uncharged product ([³H]-adenosine) using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition against the logarithm of Trequinsin concentration to calculate the IC₅₀ value.
Signaling Pathways and Physiological Consequences
The elevation of intracellular cGMP by this compound has significant downstream physiological effects, primarily related to smooth muscle relaxation and inhibition of platelet activation.
-
Vasodilation: In vascular smooth muscle cells, elevated cGMP activates Protein Kinase G (PKG), which phosphorylates several targets. This leads to a decrease in intracellular Ca²⁺ concentration and desensitization of the contractile machinery to Ca²⁺, resulting in muscle relaxation and vasodilation. This effect underlies Trequinsin's utility as an antihypertensive agent.[1][2]
-
Inhibition of Platelet Aggregation: In platelets, the cGMP/PKG pathway inhibits multiple stages of activation, including calcium mobilization, granule release, and integrin activation, thereby preventing aggregation.[1] Trequinsin is an extremely potent inhibitor of platelet aggregation, with an IC₅₀ value significantly lower than its PDE3 inhibition IC₅₀, highlighting the critical role of the cGMP pathway in this process.[1][2]
-
Sperm Motility: In human sperm, Trequinsin-induced increases in cGMP, along with Ca²⁺ influx via CatSper channels, are associated with increased hyperactivated motility, a critical factor for fertilization.[3][4][8]
dot
Caption: Downstream effects of cGMP modulation in target cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trequinsin Hydrochloride in Vasodilation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin (B1217036) hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By preventing the breakdown of these second messengers, trequinsin hydrochloride effectively increases their intracellular concentrations, leading to the activation of downstream signaling pathways that result in smooth muscle relaxation and vasodilation.[2] This property makes it a valuable tool for studying vasodilation and a potential therapeutic agent for hypertension.[3]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo vasodilation experiments.
Mechanism of Action
This compound exerts its vasodilatory effect by inhibiting the PDE3 enzyme in vascular smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[1] Elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]
Figure 1: Signaling pathway of this compound-induced vasodilation.
Data Presentation
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (PDE3 Inhibition) | 250 pM | cGMP-inhibited phosphodiesterase | [1][4] |
| IC₅₀ (Platelet Aggregation) | 50 pM | Arachidonic acid-induced human platelets | [4] |
| EC₅₀ (Intracellular Ca²⁺ increase) | 6.4 µM | Human Sperm | [4] |
Experimental Protocols
In Vitro Vasodilation Assay: Ex Vivo Aortic Ring Model
This protocol describes the assessment of the vasodilatory effects of this compound on isolated aortic rings from rats.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Acetylcholine (B1216132) (ACh)
-
Organ bath system with force transducers
-
Dissection microscope and tools
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Aortic Ring Preparation:
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce contraction with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Vasodilation Assessment:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.
-
Add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
In Vivo Vasodilation Assay: Blood Pressure Measurement in Rats
This protocol outlines the procedure for measuring the effect of this compound on blood pressure in anesthetized rats.[7]
Materials:
-
This compound
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture)
-
Saline solution (0.9% NaCl) with heparin
-
Pressure transducer and data acquisition system
-
Catheters
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.[7]
-
Connect the arterial catheter to a pressure transducer to record blood pressure.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until a steady blood pressure reading is obtained.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of this compound at various doses.
-
Alternatively, administer the drug via oral gavage for assessing oral bioavailability and efficacy.
-
-
Blood Pressure Monitoring:
-
Continuously monitor and record the mean arterial pressure (MAP), systolic, and diastolic blood pressure before and after drug administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from the baseline for each dose.
-
Determine the dose-response relationship for the hypotensive effect of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro vasodilation experiment.
Figure 2: Experimental workflow for an in vitro vasodilation assay.
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Trequinsin, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening with Trequinsin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Trequinsin (B1217036) hydrochloride is a highly potent and cell-permeable inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] With an IC₅₀ value in the picomolar range for PDE3, it is one of the most potent inhibitors in its class.[1] This makes Trequinsin an invaluable tool in high-throughput screening (HTS) campaigns, serving as a reference positive control for identifying novel PDE3 inhibitors. Furthermore, recent HTS studies have unveiled novel pharmacological activities of Trequinsin, such as its ability to increase intracellular calcium ([Ca²⁺]i) in human sperm by activating CatSper channels, highlighting its utility in broader screening applications beyond PDE3 inhibition.[2][3][4][5] This document provides detailed protocols and data for using Trequinsin hydrochloride in HTS assays.
Mechanism of Action & Signaling Pathways
Trequinsin's primary mechanism of action is the potent inhibition of the cGMP-inhibited phosphodiesterase (PDE3). PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE3, Trequinsin prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP activates downstream effectors like Protein Kinase A (PKA), resulting in physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.[1]
A secondary, novel mechanism was identified through an HTS campaign focused on sperm motility.[2][3] In human sperm, Trequinsin activates the cation channel of sperm (CatSper), leading to an influx of Ca²⁺.[2][3][5] It also elevates intracellular cGMP and partially inhibits sperm potassium channels.[2][3] This multifaceted activity results in increased sperm hyperactivation, a key aspect of fertilization.[2][5]
Quantitative Data
The following table summarizes key quantitative metrics for this compound's biological activity, making it a well-characterized control compound for HTS assays.
| Parameter | Target/Assay | Species/System | Value | Reference |
| IC₅₀ | PDE3 (cGMP-inhibited) | - | 250 pM | |
| IC₅₀ | PDE3A | T84 human colonic adenocarcinoma cell lysates | 40 pM | [1] |
| IC₅₀ | PDE3B | T84 human colonic adenocarcinoma cell lysates | 30 pM | [1] |
| IC₅₀ | Arachidonic acid-induced platelet aggregation | Human | 50 pM | [1] |
| EC₅₀ | Intracellular Ca²⁺ ([Ca²⁺]i) increase | Human Sperm | 6.4 µM | [2] |
| Kᵢ | Multidrug resistant protein 5 (MRP5) | Chinese hamster lung fibroblasts | 240 nM | [1] |
Experimental Protocols
Protocol 1: HTS for PDE3 Inhibitors using a Biochemical Assay
This protocol describes a generic, miniaturized (384-well plate) biochemical assay to screen for inhibitors of PDE3. Trequinsin is used as the positive control.
1. Principle: The assay measures the level of cAMP remaining after a reaction with the PDE3 enzyme. A competitive immunoassay format, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), is commonly used. In this format, a Europium (Eu)-labeled anti-cAMP antibody and a ULight™-cAMP tracer compete for binding. High PDE3 activity results in low cAMP levels, allowing the antibody to bind the tracer, generating a high TR-FRET signal. Inhibition of PDE3 leads to high cAMP levels, which displaces the tracer from the antibody, resulting in a low TR-FRET signal.
2. Materials:
-
This compound (e.g., Tocris, R&D Systems)
-
Recombinant Human PDE3 enzyme
-
cAMP (substrate)
-
Assay Buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive Control: Trequinsin HCl (10-point, half-log dilution series, e.g., 1 µM top concentration)
-
Negative Control: DMSO vehicle
-
Detection Reagents (e.g., LANCE® Ultra cAMP Detection Kit)
-
384-well, low-volume, white assay plates
-
Plate reader capable of TR-FRET detection
3. Method:
-
Compound Plating: Using an acoustic liquid handler or pintool, dispense 50 nL of test compounds, Trequinsin controls, or DMSO into the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of PDE3 enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of cAMP substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the TR-FRET detection reagent mix (containing Eu-anti-cAMP antibody and ULight-cAMP tracer, prepared according to the manufacturer's instructions). This step stops the enzymatic reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.
Protocol 2: HTS for Modulators of Intracellular Calcium ([Ca²⁺]i) in Sperm
This protocol is adapted from studies that identified Trequinsin's effect on sperm calcium influx and can be used to screen for other compounds with similar activity.[2][3][6]
1. Principle: The assay measures changes in intracellular free calcium in populations of live human sperm. Sperm are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to Ca²⁺, the dye's fluorescence intensity increases significantly. The assay is run on a microplate reader with automated liquid handling to measure a baseline fluorescence, inject the test compounds, and then monitor the subsequent change in fluorescence over time.[2][6]
2. Materials:
-
Human semen samples from healthy donors.
-
Sperm preparation media (e.g., Human Tubal Fluid medium).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test compounds dissolved in DMSO.
-
Positive Control: Trequinsin HCl (e.g., 40 µM) or Progesterone (3.6 µM).[2]
-
Negative Control: DMSO vehicle.
-
384-well, black, clear-bottom assay plates.
-
Fluorescent microplate reader with liquid handling capabilities (e.g., FlexStation 3).
3. Method:
-
Sperm Preparation: Prepare motile sperm from semen samples using a density gradient centrifugation method. Resuspend the final pellet in capacitating medium to a concentration of ~5 x 10⁶ cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 10 µM) and Pluronic F-127 (final concentration 0.05%) to the sperm suspension. Incubate for 60 minutes at 37°C in the dark.
-
Washing and Plating: Wash the dye-loaded sperm twice by centrifugation to remove extracellular dye. Resuspend in fresh medium and dispense 100 µL of the cell suspension into each well of the 384-well plate.
-
Plate Incubation: Centrifuge the plate briefly to bring cells to the bottom and incubate for 15-20 minutes at 37°C.
-
Assay Execution on Plate Reader: a. Place the plate into the reader, pre-set to 37°C. b. Baseline Reading: Measure fluorescence for 20 seconds (excitation ~485 nm, emission ~525 nm). c. Compound Addition: The instrument's integrated liquid handler adds 25 µL of test compound, Trequinsin (positive control), or DMSO (negative control) from a separate compound plate. d. Post-Injection Reading: Immediately continue to measure fluorescence for an additional 3-5 minutes to capture the kinetic response of [Ca²⁺]i change.
-
Data Analysis: The response is typically measured as the maximum fluorescence signal post-injection minus the average baseline fluorescence.
Data Analysis and Quality Control
A critical step in any HTS campaign is to ensure the assay is robust and reliable. The Z'-factor (Z-prime factor) is a statistical parameter used for this purpose.[7][8][9]
Z'-Factor Calculation: The Z'-factor reflects the separation between the positive and negative control distributions. It is calculated using the means (µ) and standard deviations (σ) of the controls.
Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|
Where:
-
µ_pc = mean of the positive control (e.g., Trequinsin)
-
σ_pc = standard deviation of the positive control
-
µ_nc = mean of the negative control (e.g., DMSO)
-
σ_nc = standard deviation of the negative control
Interpretation of Z'-Factor:
-
0 < Z' < 0.5: A marginal assay; may require optimization.[8][10]
-
Z' < 0: An unsuitable assay; the signals of the controls overlap.[8][10]
An assay validation should be performed by running several plates with only positive and negative controls to ensure the Z'-factor is consistently above 0.5 before starting the full screen.
References
- 1. This compound (78416-81-6) for sale [vulcanchem.com]
- 2. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. Drug discovery for male subfertility using high-throughput screening: a new approach to an unsolved problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Trequinsin Hydrochloride: Application Notes and Protocols for Hypertension Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin (B1217036) hydrochloride, also known as HL-725, is a potent and orally active antihypertensive agent.[1] It functions as a highly selective phosphodiesterase 3 (PDE3) inhibitor, leading to vasodilation and a subsequent reduction in systemic blood pressure.[1] This document provides a summary of the available data and generalized protocols for the investigation of trequinsin hydrochloride in common animal models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its antihypertensive effect primarily through the inhibition of PDE3. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE3, trequinsin increases the intracellular levels of these second messengers in vascular smooth muscle cells. Elevated cAMP and cGMP levels lead to the activation of protein kinases that ultimately cause vasodilation, a decrease in total peripheral resistance, and a lowering of arterial blood pressure.
Trequinsin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE3 [label="Phosphodiesterase 3 (PDE3)"]; cAMP_cGMP [label="↑ cAMP & cGMP"]; PKA_PKG [label="Activation of\nProtein Kinase A (PKA) &\nProtein Kinase G (PKG)"]; Vasc_Smooth_Muscle [label="Vascular Smooth\nMuscle Relaxation"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPR [label="↓ Total Peripheral\nResistance"]; BP [label="↓ Blood Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Trequinsin -> PDE3 [label="inhibits"]; PDE3 -> cAMP_cGMP [label="degradation of", dir=back]; cAMP_cGMP -> PKA_PKG; PKA_PKG -> Vasc_Smooth_Muscle; Vasc_Smooth_Muscle -> Vasodilation; Vasodilation -> TPR; TPR -> BP; }
Signaling pathway of this compound's antihypertensive effect.
Data Presentation
Due to the limited availability of full-text articles in the public domain, a comprehensive quantitative data summary from primary literature is not possible at this time. The seminal work by Lal et al. (1984) describes trequinsin as a potent antihypertensive agent in spontaneously hypertensive rats (SHR) and anesthetized normotensive cats, but specific data on the percentage of blood pressure reduction, heart rate changes, and dose-responses are contained within the full-text article which could not be accessed.[1]
Researchers are strongly encouraged to consult the full text of this and other relevant publications to obtain detailed quantitative data for comparative analysis.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of this compound in common animal models of hypertension. These should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the detailed methodologies provided in the primary literature.
Protocol 1: Oral Administration in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of orally administered this compound in a genetic model of hypertension.
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in distilled water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Acclimation: Acclimate rats to the housing facility and handling procedures for at least one week prior to the experiment.
-
Baseline Measurement: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3-5 consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administration:
-
Divide SHR into treatment and vehicle control groups.
-
Administer this compound or vehicle orally via gavage at a consistent time each day.
-
The WKY group should receive the vehicle.
-
-
Blood Pressure Monitoring:
-
Measure SBP, DBP, and HR at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
For chronic studies, continue daily administration and weekly blood pressure measurements.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal.
-
Compare the effects of this compound treatment to the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).
-
A [label="Acclimation & Baseline BP Measurement"]; B [label="Randomization of SHR into Groups\n(Treatment vs. Vehicle)"]; C [label="Oral Administration\n(Trequinsin or Vehicle)"]; D [label="Blood Pressure & Heart Rate Monitoring\n(Acute or Chronic)"]; E [label="Data Analysis & Comparison", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E; }
Experimental workflow for oral administration in SHR.
Protocol 2: Intravenous Administration in Anesthetized Normotensive or Hypertensive Animals
Objective: To determine the direct hemodynamic effects of this compound when administered intravenously.
Animal Model:
-
Normotensive cats or dogs.
-
Renal hypertensive dogs or other induced hypertensive models.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthetic agents (e.g., pentobarbital, isoflurane)
-
Surgical instruments for catheterization
-
Arterial catheter
-
Pressure transducer and recording system
-
Intravenous catheter
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal using a standard, approved protocol.
-
Surgically expose and cannulate a femoral or carotid artery for direct blood pressure measurement.
-
Cannulate a femoral or jugular vein for drug administration.
-
Allow the animal's physiological parameters to stabilize.
-
-
Baseline Measurement: Record baseline mean arterial pressure (MAP), SBP, DBP, and HR for a stable period (e.g., 15-30 minutes).
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Administration:
-
Administer this compound as a bolus injection or a continuous infusion through the intravenous catheter.
-
Administer equivalent volumes of saline to a control group.
-
-
Hemodynamic Monitoring: Continuously record MAP, SBP, DBP, and HR throughout the administration period and for a sufficient duration afterward to observe the full effect and recovery.
-
Data Analysis:
-
Determine the maximum change in hemodynamic parameters from baseline.
-
Calculate the duration of the effect.
-
Analyze dose-response relationships if multiple doses are tested.
-
A [label="Anesthesia & Surgical Preparation\n(Arterial & Venous Catheterization)"]; B [label="Stabilization & Baseline\nHemodynamic Recording"]; C [label="Intravenous Administration\n(Trequinsin or Saline)"]; D [label="Continuous Hemodynamic Monitoring"]; E [label="Data Analysis\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E; }
Workflow for intravenous administration in anesthetized animals.
Conclusion
This compound is a potent antihypertensive agent with a clear mechanism of action. The provided generalized protocols offer a framework for its preclinical evaluation in animal models of hypertension. It is imperative for researchers to access and critically evaluate the primary literature to obtain specific quantitative data and detailed methodologies to design robust and reproducible studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hypertension.
References
Troubleshooting & Optimization
Troubleshooting Trequinsin hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin (B1217036) hydrochloride. The information is designed to help address experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trequinsin hydrochloride?
This compound is an extremely potent and cell-permeable inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE3, Trequinsin leads to an increase in intracellular levels of these second messengers, which in turn modulates various cellular processes.
Q2: What are the common experimental applications of this compound?
This compound is utilized in a variety of research applications, including:
-
Platelet Aggregation Studies: Due to its potent anti-platelet activity, it is used to investigate the role of PDE3 in platelet function and thrombosis.[1]
-
Cardiovascular Research: It is employed as a vasodilator to study its effects on smooth muscle relaxation and blood pressure regulation.[1]
-
Sperm Motility Research: Recent studies have highlighted its role in increasing sperm hyperactivation and motility through off-target effects on CatSper channels.[2][3][4][5]
-
Signal Transduction Research: It serves as a selective tool to probe the PDE3 signaling pathway in various cell types.[6]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in an organic solvent such as DMSO or ethanol (B145695) to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[7] For in vivo studies, specific formulations may be required to ensure solubility and bioavailability.
Q4: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the activation of the sperm-specific cation channel, CatSper.[2][3][8] This leads to an influx of calcium ions (Ca2+) and an increase in intracellular calcium concentration, which is independent of its PDE3 inhibitory activity.[2][3][5] This can lead to unexpected results in experiments sensitive to changes in calcium signaling.
Troubleshooting Guides
Inconsistent IC50 Values
Problem: You are observing significant variability in the IC50 value of this compound across different experiments.
Click for troubleshooting steps
-
Verify Compound Integrity:
-
Action: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution from a new aliquot.
-
Rationale: Repeated freeze-thaw cycles or improper storage can lead to compound degradation and loss of potency.
-
-
Standardize Assay Conditions:
-
Action: Maintain consistent assay parameters, including buffer composition, pH, temperature, and incubation time.
-
Rationale: Enzyme kinetics and inhibitor binding are highly sensitive to changes in the assay environment.
-
-
Control Substrate Concentration:
-
Action: Use a substrate (cAMP or cGMP) concentration that is at or below the Michaelis-Menten constant (Km) for the PDE3 enzyme.
-
Rationale: The apparent IC50 value of a competitive inhibitor like Trequinsin is dependent on the substrate concentration. Higher substrate concentrations will lead to a higher apparent IC50.
-
-
Check for Solubility Issues:
-
Action: Visually inspect for any precipitation in your working solutions and final assay mixture.
-
Rationale: this compound has limited aqueous solubility. Precipitation will reduce the effective concentration of the inhibitor, leading to an artificially high IC50 value. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
-
-
Consistent Data Analysis:
-
Action: Use a standardized non-linear regression model (e.g., four-parameter logistic fit) for IC50 determination.
-
Rationale: Different curve-fitting algorithms can yield varying IC50 values from the same dataset.
-
Lack of Expected Effect in Cellular Assays
Problem: this compound shows potent inhibition in biochemical assays but has a weak or no effect in your cell-based experiments.
Click for troubleshooting steps
-
Assess Cell Permeability:
-
Action: While Trequinsin is known to be cell-permeable, its uptake can vary between cell types. Consider increasing the incubation time or using a higher concentration within a non-toxic range.
-
Rationale: Insufficient intracellular concentration will lead to a diminished effect.
-
-
Evaluate PDE3 Expression and Activity:
-
Action: Confirm the expression and activity of PDE3 in your specific cell line or primary cells using techniques like Western blotting, qPCR, or a PDE activity assay.
-
Rationale: The effect of a PDE3 inhibitor is dependent on the presence and activity of its target enzyme.
-
-
Consider Off-Target Effects:
-
Action: Be aware of the potential for off-target effects, particularly on intracellular calcium levels via CatSper activation in relevant cell types.
-
Rationale: The observed cellular phenotype may be a composite of on-target PDE3 inhibition and off-target effects, which could mask or alter the expected outcome.
-
-
Check for Compound Degradation in Media:
-
Action: The stability of this compound in aqueous cell culture media over long incubation periods is not well-documented. Consider preparing fresh dilutions immediately before use and minimizing the incubation time if degradation is suspected.
-
Rationale: Degradation of the compound in the assay medium will reduce its effective concentration.
-
Unexpected Cellular Responses
Problem: You observe cellular effects that are not consistent with PDE3 inhibition, such as a rapid increase in intracellular calcium.
Click for troubleshooting steps
-
Investigate Calcium Signaling:
-
Action: If your experimental system is sensitive to calcium, measure intracellular calcium levels upon treatment with this compound.
-
Rationale: Trequinsin is a known activator of CatSper channels, leading to calcium influx.[2][3][8] This can trigger a wide range of downstream signaling events unrelated to PDE3 inhibition.
-
-
Use Appropriate Controls:
-
Action: Include controls to differentiate between PDE3-mediated and off-target effects. For example, use a structurally different PDE3 inhibitor or a CatSper channel blocker in parallel experiments.
-
Rationale: Comparing the effects of different compounds can help to dissect the specific signaling pathways involved.
-
-
Consider Cell Type Specificity:
-
Action: The expression and functional importance of CatSper channels are highly cell-type specific, being most prominent in sperm. Investigate the potential expression and role of CatSper or other calcium channels in your experimental model.
-
Rationale: The off-target effects of Trequinsin on calcium signaling will be most pronounced in cells that express the relevant channels.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 441.95 g/mol | [1] |
| Formula | C₂₄H₂₇N₃O₃・HCl | [1] |
| Solubility (DMSO) | ≥ 100 mM | [1] |
| Solubility (Ethanol) | ≥ 100 mM | [1] |
| Solubility (Water) | ~500 µM | [7] |
| Storage of Solid | Desiccate at Room Temperature | [1] |
| Storage of Stock Solution | -20°C for up to 6 months | [7] |
| Primary Target | Phosphodiesterase 3 (PDE3) | [1] |
| PDE3 IC50 | ~250 pM | [1] |
| Platelet Aggregation IC50 | ~50 pM | [1] |
| Sperm [Ca2+]i EC50 | ~6.4 µM | [2] |
Table 2: this compound PDE Selectivity Profile
| PDE Family | IC50 (nM) | Fold Selectivity vs. PDE3 | Reference |
| PDE3 | 0.25 | 1 | [1] |
| Other PDEs | Data not readily available | Data not readily available |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol provides a general guideline for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a standardized volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, or arachidonic acid).
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control.
-
Protocol 2: Smooth Muscle Relaxation Assay
This protocol outlines a general method for evaluating the relaxant effect of this compound on pre-contracted smooth muscle strips in an isolated organ bath.
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., aorta, trachea, or ileum) from a laboratory animal.
-
Cut the tissue into strips or rings of appropriate size and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the tissue to a force transducer to record isometric tension.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Induce a stable contraction of the smooth muscle using a contractile agonist (e.g., phenylephrine (B352888) for aorta, carbachol (B1668302) for trachea or ileum).
-
Once a plateau in the contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration-response curve is complete.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for Trequinsin experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. apexbt.com [apexbt.com]
- 7. Trequinsin, Hydrochloride Extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase (IC50 = 300 pM) and platelet aggregation in vitro. | 78416-81-6 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Trequinsin Hydrochloride In Vivo Efficacy Technical Support Center
Welcome to the technical support center for Trequinsin (B1217036) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent phosphodiesterase 3 (PDE3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with Trequinsin hydrochloride show lower efficacy than anticipated from its picomolar in vitro potency. What are the potential reasons for this discrepancy?
A1: It is a common challenge that high in vitro potency does not directly translate to in vivo efficacy.[1] Several factors can contribute to this discrepancy for this compound:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the animal model can significantly impact its exposure at the target site. Trequinsin may undergo rapid first-pass metabolism in the liver or gut wall, a common issue for many PDE inhibitors, which reduces the amount of active drug reaching systemic circulation.[2]
-
Solubility and Formulation: this compound has limited aqueous solubility (around 500 μM), although it is readily soluble in organic solvents like DMSO and ethanol.[3][4] Poor dissolution in gastrointestinal fluids can severely limit its oral absorption. The choice of vehicle for administration is critical.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to interact with its target tissue.
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively transport it back into the intestinal lumen, thereby reducing absorption.[5]
-
Complex Mechanism of Action: Trequinsin not only inhibits PDE3 but also activates CatSper channels and modulates intracellular calcium and cGMP levels, particularly in sperm.[6][7] These additional activities could lead to complex physiological responses or even counter-regulatory mechanisms in a whole-organism setting that are not observed in isolated enzyme or cell-based assays.
Troubleshooting Guides
Guide 1: Investigating Low Oral Bioavailability
If you are encountering low or variable exposure after oral administration of this compound, follow these troubleshooting steps.
Step 1: Verify Compound and Formulation Integrity
-
Purity Check: Confirm the purity of your this compound batch (typically ≥97-98%).[3][8]
-
Formulation Analysis: Prepare your dosing formulation fresh on the day of the experiment.[2] Visually inspect for any precipitation. It is advisable to analyze the concentration and stability of Trequinsin in the final dosing vehicle to ensure accurate administration.
Step 2: Assess In Vitro Properties
-
Solubility: Determine the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict its dissolution in vivo.
-
Permeability: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess its intestinal permeability and determine if it is a substrate for efflux transporters.[2]
Step 3: Conduct a Pilot Pharmacokinetic (PK) Study
-
A pilot PK study using a small group of animals (e.g., mice or rats) is the most direct way to understand the in vivo behavior of Trequinsin.
-
Include an Intravenous (IV) Dosing Arm: Comparing the plasma concentration-time profile after oral (PO) administration to that after IV administration will allow you to calculate the absolute bioavailability.
-
Low exposure after PO but high exposure after IV suggests poor absorption.
-
Low exposure after both PO and IV dosing points towards rapid clearance or a large volume of distribution.
-
Below is a logical workflow for troubleshooting low in vivo efficacy.
Q2: What is a recommended starting point for formulating this compound for oral and intravenous in vivo studies?
A2: Proper formulation is crucial for achieving adequate exposure. Given its solubility profile, different approaches are needed for oral and intravenous routes.
| Parameter | Oral (PO) Formulation | Intravenous (IV) Formulation |
| Objective | Enhance solubility and absorption from the GI tract. | Ensure complete solubility and stability in a physiologically compatible vehicle. |
| Recommended Vehicle | A multi-component system is often required. A common starting point is a solution or suspension using GRAS (Generally Recognized As Safe) excipients. Example: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in water. For a solution, co-solvents like PEG 400 (e.g., 10-30%) can be used. | A clear, sterile, and isotonic solution is mandatory. Example: 5-10% DMSO, 40% PEG 400, and 50-55% Saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity. |
| Preparation Steps | 1. Weigh the required amount of Trequinsin HCl. 2. Create the vehicle by first dissolving Tween® 80 in water, then adding and dissolving methylcellulose. 3. Add the Trequinsin HCl to the vehicle and vortex/sonicate until a uniform suspension or clear solution is formed. | 1. Dissolve Trequinsin HCl in DMSO first. 2. Add PEG 400 and mix well. 3. Slowly add saline to the final volume while vortexing to prevent precipitation. 4. Filter the final solution through a 0.22 µm sterile filter. |
| Key Consideration | Prepare fresh daily. Ensure homogeneity of the suspension before each animal is dosed. | The final solution must be clear with no visible particulates. Administer slowly to avoid acute toxicity from the vehicle. |
Data Presentation
Table 1: Physicochemical and In Vitro Potency of this compound
| Property | Value | Reference |
| Molecular Weight | 441.95 g/mol | [3] |
| Formula | C₂₄H₂₇N₃O₃·HCl | [3] |
| Solubility (DMSO) | Up to 100 mM | [3] |
| Solubility (Ethanol) | Up to 100 mM | [3] |
| Solubility (Water) | ~500 µM | [4] |
| PDE3 Inhibition (IC₅₀) | 250 pM | [3] |
| PDE3A Inhibition (IC₅₀) | 0.04 nM | [9][10] |
| PDE3B Inhibition (IC₅₀) | 0.03 nM | [9][10] |
| Platelet Aggregation Inhibition (IC₅₀) | 50 pM | [3] |
| Sperm [Ca²⁺]i Increase (EC₅₀) | 6.4 µM | [6] |
Signaling Pathways
This compound has a well-defined primary mechanism of action and a more recently discovered novel pathway. Understanding both is key to interpreting in vivo results.
Primary Signaling Pathway: PDE3 Inhibition
Trequinsin is an extremely potent inhibitor of PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Trequinsin increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects like smooth muscle relaxation and inhibition of platelet aggregation.[3][11]
Novel Signaling Pathway in Human Sperm
In human sperm, Trequinsin has been shown to act through a distinct pathway. It directly activates the CatSper ion channel, leading to an influx of Ca²⁺. This, along with an increase in cGMP, contributes to sperm hyperactivation, a crucial step for fertilization.[6][7][12]
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study of this compound in Rats
Objective: To determine the plasma concentration-time profile and absolute bioavailability of this compound following a single oral and intravenous dose.
Materials:
-
This compound
-
Dosing vehicles (see Q2 for examples)
-
Male Sprague-Dawley rats (8-10 weeks old, n=3-4 per group)
-
Dosing gavage needles and syringes
-
IV catheters (for jugular or femoral vein cannulation)
-
Blood collection tubes (e.g., K2EDTA-coated)
-
Centrifuge, pipettes, and cryovials
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3 days prior to the study. For the IV group, cannulate the animals one day before dosing.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare PO and IV dosing formulations fresh on the day of the experiment as described in Q2.
-
Dosing:
-
Oral Group: Administer a single dose (e.g., 5 or 10 mg/kg) via oral gavage. Record the exact time of dosing.
-
IV Group: Administer a single slow bolus dose (e.g., 1 or 2 mg/kg) via the indwelling catheter.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 150-200 µL) from each animal at predetermined time points.
-
Suggested Time Points (PO): pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Suggested Time Points (IV): pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled cryovials and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Trequinsin in rat plasma.
-
Analyze the plasma samples to determine the concentration of Trequinsin at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and Clearance.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
References
- 1. The misleading nature of in vitro and ex-vivo findings in studying the impact of stress hormones on NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Trequinsin, Hydrochloride Extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase (IC50 = 300 pM) and platelet aggregation in vitro. | 78416-81-6 [sigmaaldrich.com]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound (78416-81-6) for sale [vulcanchem.com]
- 12. researchgate.net [researchgate.net]
Overcoming resistance to Trequinsin hydrochloride in cell lines
Technical Support Center: Trequinsin Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, particularly concerning cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE3, Trequinsin leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which can lead to various cellular effects including vasodilation and inhibition of platelet aggregation.[1][3][4]
Q2: My cells, which were previously sensitive to Trequinsin, are now showing a reduced response. What are the potential reasons?
A2: A reduced response to this compound in previously sensitive cell lines suggests the development of acquired resistance. Several mechanisms, common to targeted inhibitors, could be responsible:
-
Target Overexpression: The cells may have increased the expression of the target enzyme, PDE3A or PDE3B, requiring a higher concentration of the drug to achieve the same level of inhibition.
-
Increased Drug Efflux: Cells might upregulate ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, thereby reducing the intracellular concentration of Trequinsin.
-
Bypass Pathway Activation: The cells may have activated alternative signaling pathways that compensate for the inhibition of PDE3. For instance, alterations in other PDE families or downstream effectors in the cAMP/PKA pathway could maintain cell survival or proliferation.[5][6]
-
Compound Instability: Ensure that your Trequinsin stock solution has been stored correctly and has not degraded. It is soluble in DMSO and ethanol (B145695) and should be stored desiccated at room temperature.
Q3: How can I experimentally confirm that my cell line has developed resistance to Trequinsin?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of Trequinsin in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[5] A significant rightward shift (increase) in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability or proliferation assay, such as the MTT or MTS assay.
Q4: What is the direct biochemical downstream effect I should measure to confirm Trequinsin is working as expected at a cellular level?
A4: Since Trequinsin inhibits the degradation of cAMP, the most direct downstream effect to measure is an increase in intracellular cAMP levels.[7] You can use commercially available ELISA or FRET-based biosensor kits to quantify cAMP levels in your cell lysates after treatment with Trequinsin. A lack of cAMP accumulation after treatment in resistant cells, compared to a robust increase in sensitive cells, would point towards a resistance mechanism upstream of cAMP production (like drug efflux) or at the level of the target itself.
Q5: Are there strategies to overcome Trequinsin resistance?
A5: Yes, once you have an idea of the resistance mechanism, you can devise strategies to overcome it.
-
Combination Therapy: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway may restore sensitivity.[5][6] For example, if you observe upregulation of another PDE family member, a combination of PDE inhibitors could be effective.
-
Increase Dose: In cases of target overexpression, a higher concentration of Trequinsin might be sufficient to restore the desired effect, although this may not always be feasible or desirable due to off-target effects.
-
Use of Efflux Pump Inhibitors: If increased drug efflux is suspected, co-treatment with a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A) could increase the intracellular concentration of Trequinsin and restore its efficacy.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing Trequinsin resistance.
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| No cellular response to Trequinsin treatment. | 1. Degraded Trequinsin stock.2. Intrinsic cell line resistance (low/no PDE3 expression).3. Acquired resistance. | 1. Prepare a fresh stock of this compound.2. Perform a Western blot or qPCR to check for PDE3A/B expression.3. Perform an IC50 determination assay (see Protocol 1) and compare with the parental cell line. | 1. Response is restored with fresh compound.2. Confirm if the cell line is an appropriate model.3. A significant increase in IC50 confirms acquired resistance. |
| IC50 is significantly increased in the treated cell line. | 1. Increased drug efflux.2. Overexpression of PDE3.3. Altered cAMP signaling. | 1. Test for overexpression of ABC transporters (e.g., P-glycoprotein) via Western blot.2. Quantify PDE3A/B protein levels via Western blot (see Protocol 3).3. Measure intracellular cAMP levels post-treatment (see Protocol 2). | 1. Higher ABC transporter levels in resistant cells suggest efflux.2. Higher PDE3 levels in resistant cells suggest target overexpression.3. Blunted cAMP response in resistant cells suggests altered signaling upstream or at the target. |
| cAMP levels do not increase upon Trequinsin treatment in resistant cells. | 1. Overexpression of PDE3.2. Increased activity of other PDE families.3. Impaired adenylyl cyclase activity. | 1. Confirm with Western blot (Protocol 3).2. Use a pan-PDE inhibitor (like IBMX) to see if cAMP levels can be restored.3. Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and measure cAMP.[8] | 1. Higher PDE3 levels explain the need for more inhibitor.2. If IBMX restores cAMP, it suggests compensation by other PDEs.3. If Forskolin fails to increase cAMP, the issue may lie with cAMP synthesis, not degradation. |
| cAMP levels increase, but the desired downstream biological effect is absent. | 1. Alteration in downstream cAMP effectors.2. Activation of a compensatory "bypass" pathway. | 1. Analyze the activation state (e.g., phosphorylation) of PKA and its substrates via Western blot.2. Use a phospho-kinase array to screen for hyperactivated survival pathways (e.g., PI3K/Akt, MAPK/ERK). | 1. Lack of PKA activation despite high cAMP points to defects in this specific pathway.2. Identification of an activated bypass pathway suggests a target for combination therapy.[5][6] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the quantitative changes observed in resistant cell lines.
Table 1: IC50 Values of Trequinsin in Sensitive vs. Resistant Cell Lines This table shows a typical 50-fold shift in the IC50 value, a common observation in the development of acquired drug resistance.
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 72 hours | 15 nM | 1x |
| Trequinsin-Resistant | 72 hours | 750 nM | 50x |
Table 2: Effect of an Efflux Pump Inhibitor on Trequinsin Efficacy This table demonstrates how a combination therapy can restore sensitivity. Here, a non-toxic concentration of Verapamil (an ABC transporter inhibitor) is used to reverse resistance.
| Cell Line | Treatment | Trequinsin IC50 (nM) |
| Parental (Sensitive) | Trequinsin alone | 15 nM |
| Trequinsin-Resistant | Trequinsin alone | 750 nM |
| Trequinsin-Resistant | Trequinsin + 1 µM Verapamil | 25 nM |
Visual Guides: Pathways and Workflows
Diagram 1: Trequinsin Mechanism of Action
Caption: Mechanism of Trequinsin in the cAMP signaling pathway.
Diagram 2: Troubleshooting Workflow for Trequinsin Resistance
Caption: A logical workflow for diagnosing Trequinsin resistance.
Diagram 3: Potential Mechanisms of Resistance
Caption: Major categories of acquired drug resistance mechanisms.
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Cell Viability Assay
-
Cell Seeding: Seed cells (both parental and suspected resistant lines) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might be from 1 pM to 10 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the Trequinsin dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control. Plot the normalized viability against the log of the Trequinsin concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Measurement of Intracellular cAMP Levels by ELISA
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with Trequinsin at various concentrations (e.g., 1x, 10x, and 100x the sensitive IC50) for a short period (e.g., 15-30 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (following the manufacturer's instructions).
-
ELISA Procedure: Perform the competitive ELISA according to the kit's protocol. This typically involves adding cell lysates and a fixed amount of HRP-conjugated cAMP to wells pre-coated with an anti-cAMP antibody.
-
Detection: After incubation and washing steps, add the substrate solution and stop the reaction. Measure the absorbance on a plate reader.
-
Analysis: The signal intensity will be inversely proportional to the cAMP concentration in the sample. Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.
Protocol 3: Western Blot Analysis of PDE3A Expression
-
Lysate Preparation: Prepare protein lysates from both parental and resistant cell lines. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE3A (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: Simultaneously, probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.
-
Detection: Wash the membrane again, add an enhanced chemiluminescent (ECL) substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the PDE3A band intensity to the loading control band intensity for each sample to compare expression levels.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sperm capacitation and fertilizing capacity by adjudin is mediated by chloride and its channels in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trequinsin Hydrochloride and Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trequinsin hydrochloride in experiments involving fluorescent probes. This compound is a potent phosphodiesterase 3 (PDE3) inhibitor known to modulate intracellular calcium ([Ca²⁺]i) and cyclic nucleotide levels.[1][2][3][4][5] Its use in fluorescence-based assays requires careful consideration of potential interactions that could affect data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of phosphodiesterase type 3 (PDE3).[1][2][5] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation within the cell.[3][5] This increase in cyclic nucleotides can activate various downstream signaling pathways. Additionally, Trequinsin has been shown to activate CatSper channels, leading to an increase in intracellular calcium concentrations ([Ca²⁺]i).[3][4][5]
Q2: Can this compound interfere with fluorescent assays?
-
Autofluorescence: The compound itself may fluoresce when excited at the same wavelength as the experimental probe, leading to an artificially high signal.
-
Signal Quenching (Inner Filter Effect): The compound may absorb the excitation or emission light of the fluorescent probe, leading to a decrease in the detected signal.
Q3: Which fluorescent probes are most likely to be affected by this compound?
Based on its pale yellow color, fluorescent probes that are excited by blue light (approximately 400-500 nm) are most likely to be affected. This includes common calcium indicators such as:
-
Fluo-4: Excitation maximum around 494 nm.
-
Fura-2: Excitation maxima at 340 nm and 380 nm (ratiometric). The 380 nm excitation is less likely to be affected, but the overall ratio could be skewed.
-
Indo-1: Excitation maximum around 330-350 nm.
Probes excited at longer wavelengths (green, orange, or red regions of the spectrum) are less likely to be affected by a compound that appears pale yellow.
Q4: How can I determine if this compound is interfering with my assay?
A simple control experiment can be performed. Measure the fluorescence of a solution of this compound at the same concentration used in your experiments, in the same buffer, and using the same instrument settings (excitation and emission wavelengths, gain, etc.). This will reveal if the compound exhibits significant autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without the addition of this compound in a cell-free system.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in fluorescence-based assays.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high fluorescence signal after adding this compound. | This compound may be autofluorescent at the wavelengths used. | 1. Perform a control experiment with this compound alone to measure its intrinsic fluorescence. 2. Subtract the background fluorescence of this compound from your experimental values. 3. Consider using a fluorescent probe with excitation and emission wavelengths shifted to the red region of the spectrum to minimize overlap. |
| Lower than expected fluorescence signal or a decrease in signal upon this compound addition. | This compound may be quenching the fluorescence of your probe (inner filter effect). | 1. Measure the absorbance spectrum of this compound to identify its absorbance maxima. 2. If there is significant overlap with your probe's excitation or emission wavelengths, consider using a lower concentration of this compound if experimentally feasible. 3. Select a fluorescent probe with spectral properties that do not overlap with the absorbance of this compound. 4. Use a ratiometric probe if possible, as the ratio of two wavelengths may be less affected by quenching than the absolute intensity of a single wavelength. |
| Inconsistent or variable results between wells or experiments. | 1. Incomplete dissolution of this compound. 2. Interaction of this compound with the fluorescent probe over time. 3. Cell health affected by the compound or vehicle (e.g., DMSO). | 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into your assay buffer. This compound is soluble in DMSO and ethanol.[3][4] 2. Perform time-course experiments to check for signal stability after the addition of this compound. 3. Include a vehicle-only control to assess the effect of the solvent on the cells and the fluorescence signal. Ensure the final DMSO concentration is low (typically ≤0.5%). |
| No response or an unexpected biological response. | 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. The chosen fluorescent probe is not suitable for detecting the expected cellular event. | 1. Verify the concentration and purity of your this compound stock. 2. Store this compound as recommended by the supplier (e.g., desiccate at room temperature or -20°C).[3] Prepare fresh dilutions for each experiment. 3. Ensure the Kd of your calcium indicator is appropriate for the expected range of [Ca²⁺]i changes. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence and Quenching of this compound
Objective: To determine if this compound interferes with the fluorescence of a specific probe at the concentrations and wavelengths used in an experiment.
Materials:
-
This compound
-
Fluorescent probe of interest (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Microplate reader with fluorescence capabilities
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a this compound stock solution in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to cover the range of concentrations to be used in the experiment.
-
To assess autofluorescence:
-
Add the this compound dilutions to wells of the microplate.
-
Add assay buffer containing the vehicle (e.g., DMSO) to control wells.
-
Read the fluorescence at the excitation and emission wavelengths used for your fluorescent probe.
-
-
To assess quenching:
-
Prepare a solution of the fluorescent probe in assay buffer at the concentration used in your experiments.
-
Add this solution to all wells.
-
Add the this compound dilutions to the experimental wells.
-
Add vehicle to the control wells.
-
Read the fluorescence at the appropriate wavelengths.
-
-
Data Analysis:
-
Autofluorescence: If the fluorescence of the this compound-only wells is significantly above the vehicle control, this value should be subtracted from the experimental wells.
-
Quenching: A decrease in the fluorescence of the probe in the presence of this compound indicates quenching.
-
Protocol 2: Intracellular Calcium Measurement with Fluo-4 AM in the Presence of this compound
Objective: To measure changes in intracellular calcium in response to this compound using the fluorescent indicator Fluo-4 AM, while accounting for potential interference.
Materials:
-
Adherent cells cultured on black-walled, clear-bottom 96-well plates
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with fresh assay buffer to remove extracellular dye.
-
-
Baseline Measurement:
-
Place the plate in the microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a few minutes before adding the compound.
-
-
Compound Addition and Measurement:
-
Use the instrument's injector to add this compound at the desired final concentration.
-
Include control wells with vehicle only.
-
Continuously record the fluorescence signal for the desired duration.
-
-
Control for Interference:
-
In parallel wells without cells, add the Fluo-4 AM loading solution and wash as above. Add this compound and measure the fluorescence to determine any direct interaction in the well.
-
In parallel wells with cells but without Fluo-4 AM loading, add this compound and measure the fluorescence to assess its contribution to the signal in a cellular environment.
-
-
Data Analysis:
-
Subtract the appropriate background fluorescence.
-
Express the change in fluorescence as a ratio over baseline (F/F₀) or as a percentage change.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a fluorescence-based assay.
Caption: Troubleshooting logic for Trequinsin interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 5. This compound (78416-81-6) for sale [vulcanchem.com]
Adjusting Trequinsin hydrochloride dosage for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin (B1217036) hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on dosage adjustment for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trequinsin hydrochloride?
A1: this compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), with an IC50 of 250 pM. Its inhibitory action on PDE3 leads to an increase in intracellular cyclic GMP (cGMP).[1][2][3] In human sperm, this elevation in cGMP is associated with the activation of CatSper channels, an increase in intracellular calcium ([Ca2+]i), and a partial inhibition of potassium channel activity.[1][2][3]
Q2: What is a typical effective concentration range for this compound in human sperm cells?
A2: For human sperm cells, a concentration of 10 μM has been shown to be effective in increasing [Ca2+]i, hyperactivation, and penetration into viscous medium.[1][4] The half-maximal effective concentration (EC50) for inducing an increase in intracellular Ca2+ has been determined to be 6.4 μM.[1]
Q3: How should I adjust the dosage of this compound for cell types other than sperm?
A3: Currently, detailed dosage information for this compound is best characterized in human sperm. It has been used as a PDE3 inhibitor in rat juxtaglomerular cells and to block platelet aggregation in human endothelial cells.[5] However, optimal concentrations for these and other cell types are not as well-defined in the available literature. We recommend performing a dose-response curve starting from a low concentration (e.g., nanomolar range, given its high potency as a PDE3 inhibitor) up to the micromolar range used in sperm studies to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: I am not observing the expected increase in sperm motility. What are some potential troubleshooting steps?
A4: Several factors could contribute to a lack of response.
-
Cell Health and Capacitation: Ensure that sperm cells are viable and have been properly capacitated before treatment. The effects of Trequinsin on motility are most pronounced in capacitated sperm.[1]
-
Compound Preparation: this compound is soluble in DMSO and ethanol. Ensure your stock solution is fully dissolved and diluted to the final working concentration in an appropriate buffer.
-
Assay Conditions: The buffer composition, pH, and temperature can all influence sperm motility. Refer to the detailed experimental protocols for recommended conditions.
-
Patient Variability: In clinical samples, a small percentage of patient sperm may not respond to Trequinsin treatment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no increase in intracellular Ca2+ | Cell viability is low. | Check cell viability using a standard method (e.g., trypan blue exclusion) before starting the experiment. |
| Incorrect dye loading for fluorometric assays. | Optimize the loading concentration and incubation time for your Ca2+ indicator dye. | |
| Inappropriate buffer conditions. | Ensure the buffer used for the assay supports cell function and does not interfere with the fluorescent signal. | |
| Inconsistent results between experiments | Variability in cell density. | Standardize the cell seeding density for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. This compound should be stored desiccated at room temperature. | |
| Differences in capacitation efficiency. | Use a consistent and validated protocol for sperm capacitation. | |
| High background signal in fluorescence assays | Autofluorescence of the compound or media. | Run a control with this compound in cell-free media to check for autofluorescence. |
| Cell lysis leading to dye leakage. | Handle cells gently and avoid harsh pipetting. Ensure assay conditions are not cytotoxic. |
Quantitative Data Summary
Table 1: Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (PDE3 inhibition) | 250 pM | cGMP-inhibited phosphodiesterase | |
| IC50 (Platelet aggregation) | 50 pM | Human platelets (arachidonic acid-induced) | |
| EC50 ([Ca2+]i increase) | 6.4 μM | Human sperm | [1] |
Table 2: Effective Concentrations in Human Sperm Functional Assays
| Assay | Trequinsin HCl Concentration | Observed Effect | Reference |
| Intracellular Ca2+ Assay | 10 μM | Significant increase in [Ca2+]i | [1] |
| Hyperactivation Assay | 10 μM | Significant increase in hyperactivated cells | [1] |
| Sperm Penetration Assay | 10 μM | Significant increase in penetration into viscous medium | [1][6] |
Experimental Protocols
1. Intracellular Calcium ([Ca2+]i) Measurement in Human Sperm
-
Cell Preparation: Prepare a sperm suspension in a suitable buffer (e.g., Human Tubal Fluid - HTF) at a concentration of 5 x 10^6 cells/mL.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Transfer the dye-loaded cell suspension to a 96-well plate.
-
Use a fluorometric plate reader to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).
-
Add this compound to achieve the desired final concentration (e.g., 10 μM).
-
Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium over time.
-
As a positive control, progesterone (B1679170) (10 μM) can be used.
-
At the end of the experiment, lyse the cells with a detergent (e.g., 1% Triton X-100) to obtain a maximum fluorescence reading for calibration.
-
2. Sperm Motility and Hyperactivation Analysis
-
Cell Preparation and Capacitation: Prepare sperm and induce capacitation using standard laboratory protocols.
-
Treatment: Incubate capacitated sperm with this compound (e.g., 10 μM) or a vehicle control (e.g., DMSO) for a defined period.
-
Analysis:
-
Load the treated sperm suspension into a capillary slide.
-
Use a Computer-Assisted Sperm Analysis (CASA) system to capture and analyze sperm movement.
-
Key parameters to assess include total motility, progressive motility, and hyperactivated motility, based on the specific settings of the CASA system.
-
Visualizations
Caption: Signaling pathway of this compound in human sperm.
Caption: General experimental workflow for assessing Trequinsin HCl effects.
References
- 1. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Trequinsin = 98 78416-81-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Trequinsin Hydrochloride and Milrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two phosphodiesterase 3 (PDE3) inhibitors: Trequinsin (B1217036) hydrochloride and Milrinone (B1677136). While both compounds share a common mechanism of action, their potency and therapeutic applications exhibit notable differences. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to aid in research and development.
At a Glance: Key Efficacy Parameters
| Parameter | Trequinsin Hydrochloride | Milrinone |
| Primary Target | Phosphodiesterase 3 (PDE3) | Phosphodiesterase 3 (PDE3) |
| Potency (IC50 vs. PDE3) | Extremely high (pM to low nM range) | High (nM to low µM range) |
| Primary Therapeutic Areas of Investigation | Antihypertensive, Antiplatelet, Male Infertility | Acute Heart Failure, Cardiogenic Shock |
| Key Reported Effects | Vasodilation, Inhibition of Platelet Aggregation, Increased Sperm Motility | Positive Inotropy, Vasodilation, Inhibition of Platelet Aggregation |
Mechanism of Action: PDE3 Inhibition
Both this compound and Milrinone exert their primary effects by inhibiting the PDE3 enzyme. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cardiovascular and other tissues. By inhibiting PDE3, both drugs lead to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of physiological effects.[1][2]
In cardiac muscle, increased cAMP levels enhance calcium influx, leading to increased contractility (positive inotropic effect).[2] In vascular smooth muscle, elevated cAMP promotes relaxation, resulting in vasodilation and a reduction in blood pressure.[1][2] In platelets, increased cAMP inhibits aggregation.
Quantitative Comparison of In Vitro Potency
The most direct comparison of this compound and Milrinone can be made through their half-maximal inhibitory concentrations (IC50) against the PDE3 enzyme.
| Compound | PDE Isoform | IC50 Value | Source |
| This compound | PDE3 | 250 pM | --INVALID-LINK-- |
| This compound | PDE3 | 50 pM (platelets) | --INVALID-LINK-- |
| Milrinone | PDE3 (FIII isoform, human heart) | 0.42 µM | --INVALID-LINK-- |
| Milrinone | PDE3 | 3.80 µM (guinea pig heart) | --INVALID-LINK-- |
| Milrinone | PDE3 (hypothermic conditions) | 1.771 - 9.863 µM | --INVALID-LINK-- |
Note: IC50 values can vary depending on the specific experimental conditions, such as tissue source and assay methodology.
Based on the available in vitro data, this compound is a significantly more potent inhibitor of PDE3 than Milrinone, with IC50 values in the picomolar to low nanomolar range, compared to the nanomolar to micromolar range for Milrinone.
Experimental Data on Efficacy
Cardiac Contractility
Milrinone has been extensively studied for its positive inotropic effects. In clinical settings, intravenous administration of Milrinone in patients with congestive heart failure has been shown to increase the cardiac index and left ventricular stroke work, and decrease pulmonary artery wedge pressure.[3] In isolated guinea pig hearts, Milrinone produced a concentration-dependent positive inotropic effect.[4]
This compound has been primarily investigated as a vasodilator and antihypertensive agent. While its mechanism of action suggests it should have positive inotropic effects, detailed studies quantifying its direct impact on cardiac contractility are less prevalent in the available literature.
Vasodilation
This compound is described as a potent, orally active antihypertensive agent that reduces systemic blood pressure in both normotensive and hypertensive animal models.
Milrinone also exhibits significant vasodilator properties, contributing to its therapeutic effect in heart failure by reducing both preload and afterload.[1][2] In patients with severe congestive heart failure, Milrinone administration leads to a decrease in systemic and pulmonary vascular resistance.[3]
Platelet Aggregation
Both compounds are potent inhibitors of platelet aggregation.
| Compound | Agonist | IC50 Value | Source |
| This compound | Arachidonic Acid | 50 pM | --INVALID-LINK-- |
| Milrinone | Arachidonic Acid | 1.5 µM | --INVALID-LINK-- |
| Milrinone | ADP (for 50% disaggregation) | 57.1 µM | --INVALID-LINK-- |
This compound demonstrates substantially higher potency in inhibiting arachidonic acid-induced platelet aggregation compared to Milrinone.
Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay
This assay is fundamental for determining the potency (IC50) of a compound against a specific phosphodiesterase isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE3 enzyme is used. The substrate, cyclic AMP (cAMP), is typically radiolabeled (e.g., with ³H).
-
Assay Reaction: The assay is performed in a multi-well plate format. The reaction mixture includes the PDE3 enzyme, a fixed concentration of radiolabeled cAMP, and varying concentrations of the test inhibitor (this compound or Milrinone).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Separation: The reaction is stopped, and the resulting radiolabeled 5'-AMP is separated from the unhydrolyzed cAMP, often using chromatography or charged beads.
-
Quantification: The amount of radiolabeled 5'-AMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of PDE3 inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The data are then fitted to a dose-response curve to determine the IC50 value.
Isolated Heart Preparation (Langendorff) for Cardiac Contractility
This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic influences.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., guinea pig, rat) and immediately arrested in ice-cold cardioplegic solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant temperature and pressure.
-
Instrumentation: A pressure-volume catheter or a balloon connected to a pressure transducer is inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), the rate of pressure change (dP/dt), and heart rate.
-
Drug Administration: After a stabilization period, this compound or Milrinone is added to the perfusate at increasing concentrations.
-
Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. The concentration-response relationship for changes in contractility (e.g., % increase in dP/dtmax) is then determined.[4]
Summary and Conclusion
This compound and Milrinone are both potent inhibitors of PDE3, a mechanism that underpins their significant cardiovascular effects. Based on in vitro enzymatic assays, this compound exhibits substantially greater potency as a PDE3 inhibitor than Milrinone.
Milrinone is a well-characterized "inodilator" with established clinical use in acute heart failure. Its efficacy in improving cardiac contractility and promoting vasodilation is supported by extensive preclinical and clinical data.
This compound , while demonstrating potent antihypertensive and antiplatelet activity in preclinical models, has been less extensively studied for its direct cardiac effects in the context of heart failure. More recent research has also highlighted its potential for treating male infertility by enhancing sperm motility.[5][6]
For researchers and drug development professionals, the choice between these two compounds would depend on the desired therapeutic application and potency requirements. The exceptionally high potency of this compound may offer advantages in specific contexts, but further in vivo studies are needed to fully characterize its cardiovascular profile and therapeutic potential relative to established drugs like Milrinone. The lack of direct comparative studies remains a significant gap in the literature, and future research should aim to address this to provide a clearer understanding of the relative merits of these two potent PDE3 inhibitors.
References
- 1. litfl.com [litfl.com]
- 2. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of milrinone in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Trequinsin Hydrochloride: A Comparative Validation Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trequinsin (B1217036) hydrochloride's performance against other phosphodiesterase 3 (PDE3) inhibitors. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying scientific principles to facilitate informed decisions in research applications.
Trequinsin hydrochloride is a highly potent phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE3, this compound is expected to increase intracellular levels of these second messengers, leading to a variety of cellular effects.
This guide focuses on the validated effects of this compound in different cell lines and compares its activity with two other widely used PDE3 inhibitors: Cilostazol and Milrinone.
Comparative Performance in Investigated Cell Lines
The following table summarizes the known effects and potency of this compound in comparison to Cilostazol and Milrinone across various cell types. It is important to note that the majority of published research on this compound has focused on its effects on human sperm and platelets.
| Feature | This compound | Cilostazol | Milrinone |
| Primary Target | Phosphodiesterase 3 (PDE3) | Phosphodiesterase 3 (PDE3) | Phosphodiesterase 3 (PDE3) |
| IC50 for PDE3 | 250 pM[1][2] | ~200 nM | ~100-500 nM |
| Human Sperm Cells | ↑ Intracellular Ca2+ (EC50 = 6.4 µM) ↑ cGMP levels No significant change in cAMP ↑ Motility and hyperactivation[3] | Not extensively studied for this application. | Not extensively studied for this application. |
| Human Platelets | Inhibits aggregation (IC50 = 50 pM)[1][2] | Inhibits aggregation | Inhibits aggregation |
| Vascular Smooth Muscle Cells | Vasodilatory effects reported in animal models. | Vasodilation , antiproliferative effects. | Vasodilation |
| Cardiac Muscle Cells | Not extensively studied. | Not a primary application; use is contraindicated in heart failure. | Positive inotropic effect (increases contractility). |
| Cancer Cell Lines | No published validation studies found. | Antiproliferative effects have been reported in some cancer cell lines. | Antiproliferative effects have been reported in some cancer cell lines. |
| Endothelial Cells | No published validation studies found. | Promotes endothelial cell function and reduces inflammation. | Limited direct studies. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound, primarily in human sperm cells.
Assessment of Human Sperm Motility
This protocol is based on the methods described by McBrinn et al. (2019).
Objective: To determine the effect of this compound on sperm motility parameters.
Materials:
-
Human semen samples
-
Human Tubal Fluid (HTF) medium supplemented with 0.3% bovine serum albumin (BSA)
-
This compound stock solution (in DMSO)
-
Computer-Assisted Sperm Analysis (CASA) system
Procedure:
-
Liquefy semen samples for 30 minutes at 37°C.
-
Prepare sperm suspensions by density gradient centrifugation to isolate motile sperm.
-
Resuspend the sperm pellet in HTF medium to a concentration of 20 x 10^6 cells/mL.
-
Incubate sperm suspensions for at least 3 hours under capacitating conditions (37°C, 5% CO2).
-
Add this compound to the sperm suspension at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the treated and control samples for a defined period (e.g., 1-4 hours).
-
Load a 10 µL aliquot of each sample into a pre-warmed analysis chamber.
-
Analyze sperm motility parameters using a CASA system. Key parameters to measure include:
-
Total motility (%)
-
Progressive motility (%)
-
Hyperactivated motility (%)
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
-
Record and analyze the data, comparing the Trequinsin-treated group to the vehicle control.
Measurement of Intracellular Calcium ([Ca2+]) in Human Sperm
This protocol is adapted from high-throughput screening methods used to identify compounds affecting sperm function.
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Isolated human sperm
-
HTF medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution
-
Progesterone (as a positive control)
-
Fluorometric microplate reader
Procedure:
-
Prepare a motile sperm suspension as described in the motility assay protocol.
-
Load the sperm with 5 µM Fluo-4 AM and 0.05% Pluronic F-127 in HTF for 30 minutes at 37°C in the dark.
-
Wash the sperm twice by centrifugation and resuspend in fresh HTF.
-
Aliquot the sperm suspension into a 96-well microplate.
-
Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for a set duration (e.g., 5-10 minutes).
-
Progesterone can be used as a positive control to induce a robust calcium influx.
-
Analyze the data by calculating the change in fluorescence over time, which is proportional to the change in intracellular calcium concentration. The EC50 value can be determined by plotting the peak fluorescence change against the log of the this compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the validation of this compound.
Caption: Signaling pathway of this compound in human sperm.
Caption: Experimental workflow for validating Trequinsin in sperm.
Caption: Trequinsin and its alternatives' primary applications.
Conclusion
This compound is an exceptionally potent inhibitor of PDE3, with well-documented effects on human sperm motility and platelet aggregation. Its validation in other cell lines, such as those relevant to oncology or cardiovascular disease, is currently lacking in the published literature. In human sperm, it uniquely elevates cGMP and intracellular calcium without a significant effect on cAMP, suggesting a complex and potentially cell-type-specific mechanism of action.[3]
For researchers investigating sperm function, this compound serves as a valuable research tool. For studies involving other cell systems where PDE3 inhibition is of interest, researchers should consider that the effects of this compound may not be directly comparable to other PDE3 inhibitors like Cilostazol and Milrinone, which have been more extensively characterized in cardiovascular contexts. Further validation studies are required to fully elucidate the therapeutic and research potential of this compound across a broader range of cell types.
References
Trequinsin Hydrochloride: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Trequinsin hydrochloride is a potent phosphodiesterase 3 (PDE3) inhibitor, recognized for its significant vasodilatory and anti-platelet aggregation effects. This guide provides a detailed analysis of its specificity and selectivity, offering a comparative perspective against other well-known PDE inhibitors. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Specificity and Selectivity Profile
This compound demonstrates high affinity and inhibitory activity against phosphodiesterase 3 (PDE3), with a reported half-maximal inhibitory concentration (IC50) in the picomolar range.[1][2] While it is highly potent against PDE3, some evidence suggests it may also exhibit inhibitory effects on other PDE families, albeit at significantly lower potencies. One study has indicated that Trequinsin can also inhibit PDE4, categorizing it as a nonselective inhibitor in that specific context.[3] A comprehensive selectivity profile across all PDE families remains to be fully elucidated in publicly available literature.
To provide a clearer understanding of Trequinsin's standing among other PDE3 inhibitors, the following table summarizes the available IC50 values for Trequinsin and its main competitors against various PDE isoenzymes.
Table 1: Comparative Inhibitory Potency (IC50) of PDE3 Inhibitors
| Compound | PDE3 | PDE4 | PDE5 |
| This compound | 250 pM [1][2] | Inhibitory activity reported[3] | - |
| Milrinone | 0.42 - 1.2 µM[4] | Partial inhibition suggested[5] | High IC50 (low potency) |
| Amrinone | High IC50 (low potency) | - | High IC50 (low potency) |
| Cilostazol | - | Less inhibition than milrinone[5] | - |
| Enoximone | 5.9 µM[4] | - | - |
| Levosimendan | Lower IC50 than Amrinone | - | Lower IC50 than Milrinone & Amrinone |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Trequinsin leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotropic responses to selective (RO 20-1724 and SQ 65,442) and nonselective (trequinsin) inhibitors of cyclic AMP-specific class IV phosphodiesterase in newborn, immature, and adult rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
Trequinsin Hydrochloride: An In Vivo Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of Trequinsin hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor, against other agents in its class. This document synthesizes available in vivo and in vitro data to contextualize its therapeutic potential.
This compound has been identified as a highly potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3).[1][2] Its vasodilatory and anti-platelet aggregation properties have positioned it as a significant compound of interest for cardiovascular applications.[3] This guide offers a detailed look at its validated effects, drawing comparisons with other notable PDE3 inhibitors like milrinone (B1677136) and cilostazol (B1669032).
Mechanism of Action: The Role of PDE3 Inhibition
Phosphodiesterase 3 inhibitors, including this compound, exert their effects by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. In cardiovascular tissues, this leads to a cascade of effects including vasodilation and cardiac muscle contraction. The inhibition of PDE3 in platelets also leads to a decrease in their aggregation.
In Vivo Antihypertensive Effects of this compound
In vivo studies have demonstrated the potent antihypertensive effects of this compound. In conscious spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension, oral administration of Trequinsin resulted in a significant and dose-dependent reduction in mean arterial blood pressure. Similarly, in anesthetized normotensive cats, Trequinsin induced a marked hypotensive response, showcasing its vasodilatory properties in a different animal model.[3]
While direct comparative in vivo studies between Trequinsin and other PDE3 inhibitors for hypertension are limited in the public domain, the available data on individual agents allow for an indirect comparison.
Comparative Analysis with Other PDE3 Inhibitors
| Feature | This compound | Milrinone | Cilostazol |
| Primary Indication | Investigational (Antihypertensive) | Acute Heart Failure | Intermittent Claudication, Stroke Prevention |
| Key In Vivo Effects | Potent vasodilation and blood pressure reduction in rats and cats.[3] | Increased cardiac contractility and vasodilation.[4][5] | Improved walking distance in patients with peripheral artery disease; antiplatelet effects.[6][7][8] |
| Animal Models Used | Spontaneously Hypertensive Rats (SHR), Anesthetized Normotensive Cats.[3] | Guinea Pig Isolated Hearts, Canine Ventricular Preparations.[2][9] | Various models of atherosclerosis and thrombosis. |
| Reported Side Effects | Not extensively documented in public literature. | Ventricular arrhythmias, hypotension, headaches. | Headache, diarrhea, dizziness, palpitations. |
Experimental Protocols
Detailed experimental protocols for the in vivo validation of this compound are not extensively published. However, based on standard pharmacological practices for evaluating antihypertensive agents in animal models, a typical workflow can be outlined.
Protocol for Evaluating Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male or female Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, are used as a model for essential hypertension.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure, as well as heart rate, are measured using a non-invasive tail-cuff method or via surgically implanted radiotelemetry transmitters for continuous monitoring.
-
Drug Administration: this compound is administered orally (gavage) or intravenously at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Data Collection: Blood pressure and heart rate are monitored at regular intervals for a specified period (e.g., 24 hours) after drug administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA). Dose-response curves are generated to determine the potency (ED50) of the compound.
Logical Relationship in Therapeutic Application
The potent vasodilatory effect of this compound positions it as a potential therapeutic agent for conditions characterized by high vascular resistance.
Conclusion
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trequinsin, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the cardiotonic effects of milrinone, a new and potent cardiac bipyridine, on isolated tissues from several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The positive inotropic effects of milrinone but not of digoxin are attenuated at short cycle lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reduction of remnant lipoprotein cholesterol concentrations by cilostazol in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy between trimetazidine and cilostazol in the treatment of arteriosclerosis obliterans in lower extremity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Ionic Mechanisms Underlying Effects of Cilostazol, Milrinone and Isoproterenol to Suppress Arrhythmogenesis in an Experimental Model of Early Repolarization Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trequinsin Hydrochloride and Sildenafil: A Guide for Researchers
This guide provides a detailed, data-driven comparison of Trequinsin hydrochloride and Sildenafil (B151), two phosphodiesterase (PDE) inhibitors with distinct selectivity profiles and therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound , also known as HL-725, is an exceptionally potent inhibitor of phosphodiesterase 3 (PDE3).[1][2] Its primary mechanism of action is the prevention of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) hydrolysis, with a strong preference for PDE3. This leads to increased intracellular levels of these second messengers, resulting in vasodilation and inhibition of platelet aggregation.[1][2] Trequinsin has been investigated for its antihypertensive and antiplatelet effects and has more recently been identified as a potent modulator of sperm motility.[1][2][3]
Sildenafil , marketed as Viagra and Revatio, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5][6] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cGMP signaling pathway.[4][5][6] By inhibiting PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum of the penis and the pulmonary vasculature, Sildenafil leads to cGMP accumulation, resulting in smooth muscle relaxation, vasodilation, and penile erection, as well as reduced pulmonary arterial pressure.[4][5][6]
Phosphodiesterase Inhibition Profile
The selectivity of a PDE inhibitor for different isoenzymes is a critical determinant of its therapeutic efficacy and side-effect profile.
Quantitative Data on PDE Inhibition
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and Sildenafil against various PDE isoenzymes. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the assay methodology.
| PDE Isoenzyme | This compound IC50 | Sildenafil IC50 | Primary Substrate |
| PDE1 | Data not available | ~280 nM | Ca2+/CaM-stimulated, cAMP/cGMP |
| PDE2 | 97 µM (cGMP hydrolysis)[7] | >10,000 nM | cGMP-stimulated, cAMP/cGMP |
| PDE3 | ~0.25 nM (250 pM) [1] | ~1,000 nM | cAMP > cGMP |
| PDE4 | Data not available | >30,000 nM | cAMP-specific |
| PDE5 | Data not available | ~3.5 nM [1][4][5] | cGMP-specific |
| PDE6 | Data not available | ~33 nM | cGMP-specific (retina) |
| PDE11 | Data not available | ~750 nM | cAMP/cGMP |
Note: The IC50 value of 84 µM for Trequinsin against PDE3 cGMP hydrolysis reported in one study[7] is inconsistent with other reports of its high potency[1] and may reflect different experimental conditions or substrates.
Signaling Pathways
The distinct PDE selectivity of Trequinsin and Sildenafil results in their modulation of different signaling cascades.
Trequinsin Signaling Pathway
The primary pathway for Trequinsin involves the inhibition of PDE3, leading to an accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit physiological responses such as vasodilation and inhibition of platelet aggregation.
Sildenafil Signaling Pathway
Sildenafil's therapeutic effects are mediated by the potentiation of the NO-cGMP pathway through the inhibition of PDE5. This pathway is crucial for smooth muscle relaxation in the corpus cavernosum and pulmonary vasculature.
Comparative Effects on Physiological Systems
While their primary therapeutic targets differ, the effects of Trequinsin and Sildenafil can be compared in systems where both cAMP and cGMP signaling are important, such as in platelets and sperm.
Platelet Aggregation
| Feature | This compound | Sildenafil |
| Primary Effect | Potent inhibitor of platelet aggregation.[1] | Weak inhibitor alone, but potentiates the anti-aggregatory effects of NO donors. |
| Mechanism | Primarily through PDE3 inhibition, leading to increased cAMP. | Primarily through PDE5 inhibition, leading to increased cGMP. |
| IC50 (Arachidonic Acid-induced) | ~50 pM[2] | Not directly comparable; effects are NO-dependent. |
Sperm Motility
| Feature | This compound | Sildenafil |
| Reported Effect | Increases sperm hyperactivation and motility.[3] | In vitro studies show potential to increase motility, but in vivo studies in healthy volunteers show no significant effect on sperm parameters.[3] |
| Mechanism | Increases intracellular Ca2+ and cGMP.[3] | Increases intracellular cGMP through PDE5 inhibition. |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
A common method for determining the IC50 of PDE inhibitors is the radioenzymatic assay.
-
Enzyme Source: Recombinant human PDE isoenzymes expressed in a suitable host system (e.g., Sf9 insect cells).
-
Substrate: Tritiated cyclic nucleotides ([³H]cAMP or [³H]cGMP) at a concentration below the Michaelis-Menten constant (Km) of the respective enzyme.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing Mg²⁺ and, for PDE1, Ca²⁺ and calmodulin.
-
Procedure: a. The PDE enzyme is incubated with the inhibitor (Trequinsin or Sildenafil) at various concentrations. b. The reaction is initiated by the addition of the [³H]-labeled cyclic nucleotide substrate. c. The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 30°C). d. The reaction is terminated by heat inactivation or the addition of a stop solution. e. The product, [³H]-5'-AMP or [³H]-5'-GMP, is converted to [³H]-adenosine or [³H]-guanosine by a nucleotidase. f. The mixture is passed through an ion-exchange resin column to separate the unreacted substrate from the tritiated nucleoside product. g. The radioactivity of the eluted product is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Experimental Workflow for PDE Inhibition Assay
Summary and Conclusion
This compound and Sildenafil are potent phosphodiesterase inhibitors with distinct pharmacological profiles.
-
Sildenafil is a potent and selective PDE5 inhibitor . It is a well-established therapeutic agent for erectile dysfunction and pulmonary arterial hypertension, with its efficacy and safety supported by extensive clinical data. Its selectivity profile is well-characterized, showing significantly less activity against other PDE isoenzymes, with the exception of PDE6, which can lead to visual disturbances at higher doses.
References
- 1. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Trequinsin - Wikipedia [en.wikipedia.org]
- 4. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validating Trequinsin Hydrochloride's Effect on Sperm Hyperactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trequinsin (B1217036) hydrochloride's performance in inducing sperm hyperactivation against other common alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and potential therapeutic applications in male infertility.
Executive Summary
Trequinsin hydrochloride, a phosphodiesterase 3 (PDE3) inhibitor, has been identified as a potent inducer of sperm hyperactivation. It elevates intracellular calcium ([Ca2+]i) by activating the CatSper ion channel and increases intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This mechanism distinguishes it from other phosphodiesterase inhibitors (PDEIs) that primarily act on cyclic adenosine (B11128) monophosphate (cAMP) levels. Experimental data indicates that this compound significantly increases the percentage of hyperactivated sperm in both healthy donor and patient samples.[1][2] This guide compares its effects with established alternatives such as Pentoxifylline, IBMX, and Progesterone (B1679170), providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Comparative Analysis of Hyperactivation Induction
The following tables summarize the quantitative effects of this compound and its alternatives on key sperm motility parameters associated with hyperactivation.
| Compound | Concentration | Incubation Time | % Hyperactivated Sperm | VCL (μm/s) | ALH (μm) | LIN (%) | Species | Reference |
| This compound | 10 µM | 20 min - 2 hr | Significantly Increased* | Data not available | Data not available | Data not available | Human | [1] |
| Pentoxifylline | 3.6 mM | 30 min | Significantly Increased | Increased (+12-22%) | Increased (+5-17%) | Decreased | Human | [4][5] |
| Progesterone | 20 ng/mL | 2 hr | Increased | No significant effect | Decreased | Decreased | Mouse | [6] |
| IBMX + cAMP analog | 0.2 mM IBMX + 5 mM db-cAMP | 4 hr | Data not available** | Data not available | Data not available | Data not available | Human | [5] |
*In patient samples, 88% (22 out of 25) and 90% (29 out of 29) of individuals showed a significant increase in hyperactivated sperm.[1][2] This combination significantly increased progressive motility from 10.28% to 30%.
Mechanism of Action and Signaling Pathways
The induction of sperm hyperactivation is a complex process involving various signaling pathways. The diagrams below illustrate the known mechanisms of this compound and its alternatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sperm Preparation and Capacitation
-
Semen Collection and Liquefaction: Semen samples are collected by masturbation after a period of sexual abstinence (typically 2-5 days) and are allowed to liquefy at 37°C for 30-60 minutes.
-
Sperm Selection: Motile sperm are separated from seminal plasma using a density gradient centrifugation (DGC) method or a swim-up technique.
-
Capacitation: Selected sperm are incubated in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin, sodium bicarbonate, and energy substrates) at 37°C in a 5% CO2 atmosphere for at least 3 hours to induce capacitation.
Motility and Hyperactivation Assessment using Computer-Assisted Sperm Analysis (CASA)
-
Sample Loading: An aliquot of the capacitated sperm suspension is loaded into a pre-warmed analysis chamber (e.g., a 20 µm deep slide).
-
CASA System: A CASA system (e.g., CEROS machine) is used to analyze sperm motility. At least 200 spermatozoa per sample are analyzed.
-
Data Acquisition: The system captures images of sperm movement at a high frame rate and analyzes the tracks of individual sperm.
-
Hyperactivation Criteria: Hyperactivated sperm are identified based on specific kinematic parameters. For studies involving this compound, the following criteria were used:
-
Curvilinear Velocity (VCL): > 150 µm/s
-
Linearity (LIN): < 50%
-
Amplitude of Lateral Head Displacement (ALH): > 7 µm[1]
-
Experimental Workflow
Conclusion
This compound effectively induces sperm hyperactivation through a distinct cGMP-CatSper pathway. While direct quantitative comparisons of CASA parameters with alternatives are limited by available data, studies consistently demonstrate its potent effect on increasing the percentage of hyperactivated sperm in diverse human samples. Its unique mechanism of action presents a promising avenue for further research and development in the context of male infertility treatments, particularly for asthenozoospermia. The provided experimental protocols offer a standardized framework for future comparative studies to further elucidate the relative efficacy of these compounds.
References
- 1. Novel pharmacological actions of this compound improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. Novel pharmacological actions of this compound improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline stimulates hyperactivation in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of progesterone on sperm function: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Trequinsin Hydrochloride vs. Prostacyclin in Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Trequinsin hydrochloride and prostacyclin, two potent vasodilators with significant implications for blood pressure regulation. By examining their mechanisms of action, preclinical and clinical data, and experimental protocols, this document aims to equip researchers with the critical information needed for informed decision-making in drug discovery and development.
At a Glance: Key Differences
| Feature | This compound | Prostacyclin (and its Analogs) |
| Primary Mechanism | Phosphodiesterase 3 (PDE3) Inhibitor | Prostacyclin (IP) Receptor Agonist |
| Signaling Cascade | Increases intracellular cAMP and cGMP by preventing their degradation. | Activates Gs-protein coupled receptors, stimulating adenylyl cyclase to produce cAMP. |
| Therapeutic Use | Investigated as an orally active antihypertensive agent.[1] | Used in the treatment of pulmonary arterial hypertension (PAH).[2][3][4] |
| Administration | Orally active in animal models.[1] | Typically administered via intravenous or subcutaneous infusion, or inhalation.[5][6] |
Mechanism of Action: A Tale of Two Pathways
While both this compound and prostacyclin exert their vasodilatory effects through the modulation of cyclic adenosine (B11128) monophosphate (cAMP), their upstream mechanisms are distinct.
This compound: This compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[1][7] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, ultimately leading to smooth muscle relaxation, vasodilation, and a decrease in blood pressure.[8] Trequinsin is also a potent inhibitor of platelet aggregation.[1][8]
Prostacyclin: As a naturally occurring eicosanoid, prostacyclin (PGI2) and its synthetic analogs (e.g., epoprostenol, treprostinil, iloprost) act as potent vasodilators and inhibitors of platelet aggregation.[2][5][9] Their effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[9][10] Upon binding, the IP receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to synthesize cAMP from ATP.[2][9][11] The subsequent rise in intracellular cAMP activates PKA, leading to vasodilation and inhibition of platelet activation.[9]
Signaling Pathway Diagrams
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. phassociation.org [phassociation.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Trequinsin, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin - Wikipedia [en.wikipedia.org]
- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Benchmarking Trequinsin Hydrochloride: A Comparative Guide to Novel Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established phosphodiesterase (PDE) inhibitor, Trequinsin hydrochloride, against a selection of newer, widely recognized PDE inhibitors. The following sections detail the inhibitors' mechanisms of action, present comparative quantitative data on their potency and selectivity, outline the experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by catalyzing the hydrolysis of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide array of downstream signaling pathways. This mechanism has been successfully targeted for the treatment of a variety of conditions, including cardiovascular diseases, inflammatory disorders, and erectile dysfunction.
This compound is a highly potent and selective inhibitor of the cGMP-inhibited phosphodiesterase, PDE3.[1] This guide benchmarks Trequinsin against newer inhibitors that target other key PDE families: PDE4 and PDE5.
Comparative Analysis of PDE Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected newer PDE inhibitors against various PDE subtypes. Lower IC50 values indicate greater potency. The selectivity profile is crucial for determining the therapeutic window and potential side effects of an inhibitor.
Table 1: IC50 Values of this compound and Newer PDE Inhibitors (in nM)
| Inhibitor | PDE1 | PDE2 | PDE3 | PDE4 | PDE4A1 | PDE4A4 | PDE4B1 | PDE4B2 | PDE4C | PDE5 | PDE6 | PDE11 |
| Trequinsin HCl | >10,000 | >10,000 | 0.25 [1] | >10,000 | - | - | - | - | - | >10,000 | - | - |
| Apremilast | >10,000 | >10,000 | >10,000 | 74 [2] | 10-100 | - | 10-100 | 10-100 | 10-100 | >10,000 | - | - |
| Roflumilast | >10,000 | >10,000 | >10,000 | - | 0.7 [3] | 0.9 [3] | 0.7 [3] | 0.2 [3] | 3-4.3[4] | >10,000 | >100,000 | >100,000 |
| Crisaborole | - | - | - | 490 [5] | - | - | - | - | - | - | - | - |
| Sildenafil | 280 | >19,000 | 4628 | 2057 | - | - | - | - | - | 3.5 [6] | 35 | 780 |
| Tadalafil | >10,000 | >10,000 | >10,000 | >10,000 | - | - | - | - | - | 1.8 [7] | 1260 | 25.2 |
| Avanafil | >50,000 | - | - | - | - | - | - | - | - | 5.2 [8] | 624 | >96,000 |
Data for Trequinsin against PDEs other than PDE3 is limited; values are inferred from its high selectivity for PDE3.[1] "-" indicates data not readily available in the searched literature.
Signaling Pathways and Experimental Workflows
Phosphodiesterase 3 (PDE3) Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting PDE3, Trequinsin prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. This results in the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and inhibition of platelet aggregation.
General Experimental Workflow for IC50 Determination of PDE Inhibitors
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PDE inhibitor using an in vitro biochemical assay.
Detailed Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific human recombinant PDE enzyme.
Materials and Reagents:
-
Purified recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE5A).
-
Test compounds (e.g., this compound, Apremilast, Sildenafil) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT).
-
Substrate: [3H]-labeled cAMP or cGMP.
-
Stop solution (e.g., 0.2 M ZnSO4 and 0.2 M Ba(OH)2).
-
Scintillation cocktail.
-
Microplates (e.g., 96-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Reaction:
-
In a microplate, add the diluted test compound solutions.
-
Add the purified recombinant PDE enzyme to each well.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the [3H]-labeled cAMP or cGMP substrate.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination: Stop the reaction by adding the stop solution.[9] This will precipitate the product ([3H]-AMP or [3H]-GMP) while the unreacted substrate remains in the supernatant.[9]
-
Detection:
-
Centrifuge the microplate to pellet the precipitate.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is inversely proportional to the PDE activity.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Cytokine Release Assay from Human PBMCs
Objective: To measure the effect of PDE4 inhibitors on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.
-
Culture medium (e.g., RPMI 1640 with 10% FBS).
-
Test compounds (e.g., Apremilast, Roflumilast) dissolved in DMSO.
-
Lipopolysaccharide (LPS).
-
ELISA kit for TNF-α.
Procedure:
-
Cell Culture: Seed human PBMCs in 96-well plates and pre-incubate with various concentrations of the test compounds for 1 hour.[10]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 ng/mL) and incubate for 18 hours at 37°C.[11]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound remains a benchmark for potent and selective PDE3 inhibition. Newer PDE inhibitors, such as the PDE4 and PDE5 inhibitors discussed, offer therapeutic benefits in different indications due to their distinct selectivity profiles. The choice of a PDE inhibitor for research or therapeutic development depends critically on the desired biological outcome and the specific PDE isoforms involved in the target signaling pathway. The data and protocols presented in this guide provide a foundation for the objective comparison and selection of appropriate PDE inhibitors for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. probechem.com [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
